molecular formula C20H22N4O3S2 B11602830 3-amino-N-[2-(4-sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-[2-(4-sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11602830
M. Wt: 430.5 g/mol
InChI Key: RNCVWHSSMMYWAS-UHFFFAOYSA-N
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Description

3-AMINO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a thieno[2,3-b]quinoline core, which is a fused ring system combining a thiophene ring with a quinoline ring. This structure is further functionalized with amino, sulfamoylphenyl, and carboxamide groups, making it a molecule of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thieno[2,3-b]quinoline core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, the reaction of 2-aminobenzonitrile with a thiophene derivative under acidic conditions can yield the thieno[2,3-b]quinoline scaffold.

Subsequent functionalization steps involve the introduction of the amino group, the sulfamoylphenyl group, and the carboxamide group. These steps often require the use of reagents such as amines, sulfonamides, and carboxylic acids or their derivatives. The reaction conditions may vary, but they typically involve heating, the use of catalysts, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

3-AMINO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-AMINO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

For example, the sulfamoyl group can mimic the structure of natural substrates or inhibitors of enzymes, allowing the compound to act as an enzyme inhibitor. The quinoline core can intercalate with DNA, potentially affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and 2-methylquinoline share the quinoline core but differ in their functional groups.

    Thienoquinoline Derivatives: Similar compounds include thieno[3,2-b]quinoline and thieno[2,3-c]quinoline, which have different arrangements of the thiophene and quinoline rings.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole contain the sulfonamide group but lack the complex fused ring system of the target compound.

Uniqueness

The uniqueness of 3-AMINO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE lies in its combination of functional groups and fused ring system. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs. The presence of the sulfamoylphenyl group, in particular, enhances its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.

Properties

Molecular Formula

C20H22N4O3S2

Molecular Weight

430.5 g/mol

IUPAC Name

3-amino-N-[2-(4-sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C20H22N4O3S2/c21-17-15-11-13-3-1-2-4-16(13)24-20(15)28-18(17)19(25)23-10-9-12-5-7-14(8-6-12)29(22,26)27/h5-8,11H,1-4,9-10,21H2,(H,23,25)(H2,22,26,27)

InChI Key

RNCVWHSSMMYWAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)N

Origin of Product

United States

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